4-Tert-butylcyclohexanone

Vue d'ensemble

Description

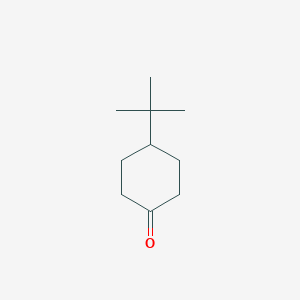

4-Tert-butylcyclohexanone (CAS: 98-53-3) is a cyclic ketone featuring a tert-butyl group at the 4-position of the cyclohexane ring. Its molecular formula is C₁₀H₁₈O, with a molecular weight of 154.25 g/mol. Key physical properties include a melting point of 47–51°C, boiling point of 113–116°C (at 20 mmHg), and a density of 0.893 g/cm³. It is soluble in alcohols (e.g., ethanol, 0.5 g/10 mL) but insoluble in water . This compound is widely utilized in organic synthesis, fragrance formulations, and cosmetics due to its stability and steric bulk, which influence reactivity and selectivity in chemical transformations .

Méthodes De Préparation

Oxidation of 4-Tert-Butylcyclohexanol

The most direct route to 4-tert-butylcyclohexanone involves the oxidation of 4-tert-butylcyclohexanol. Two prominent methods—using trichloroisocyanuric acid (TCICA) or sodium hypochlorite (NaOCl)—demonstrate distinct advantages in yield, reaction conditions, and practicality.

Trichloroisocyanuric Acid (TCICA) Mediated Oxidation

In this method, 4-tert-butylcyclohexanol (0.1 mol) is dissolved in ethyl acetate and treated with TCICA (1.0 g) and pyridine (1.0 mL) at 20°C for 20 minutes . The reaction achieves quantitative yield (100%) with minimal byproducts, attributed to TCICA’s strong electrophilic chlorine species (Cl⁺), which abstracts a hydrogen from the alcohol’s hydroxyl group, forming the ketone . Post-reaction workup includes sequential washes with HCl, NaHCO₃, and NaCl, followed by drying over MgSO₄. This method is notable for its rapid kinetics and room-temperature conditions, making it ideal for laboratory-scale synthesis .

Sodium Hypochlorite (Bleach) Oxidation

An alternative approach employs aqueous sodium hypochlorite (5–12% available chlorine) in acetic acid and acetone under reflux . The mechanism proceeds via hypochlorous acid (HOCl), generating Cl⁺, which oxidizes the alcohol to the ketone. While the exact yield is unspecified in available literature, analogous hypochlorite oxidations of secondary alcohols typically yield 70–90% . This method leverages the low cost and accessibility of household bleach, though longer reaction times and elevated temperatures (Δ) are required compared to TCICA .

Comparative Analysis of Oxidation Methods

TCICA offers superior efficiency but higher reagent costs, whereas NaOCl balances cost and scalability for industrial applications.

Hydrogenation-Oxidation Sequence from 4-Tert-Butylphenol

A less direct but stereochemically significant route involves the hydrogenation of 4-tert-butylphenol to 4-tert-butylcyclohexanol, followed by oxidation to the ketone. This two-step process is valuable for controlling the cis/trans ratio of the intermediate alcohol, which influences downstream applications.

Catalytic Hydrogenation of 4-Tert-Butylphenol

The hydrogenation of 4-tert-butylphenol employs a rhodium catalyst (5% Rh/C) in isopropanol with HCl or H₂SO₄ as co-catalysts . Under mild conditions (50–100°C, 1–10 MPa H₂), this method produces 4-tert-butylcyclohexanol with ~80% cis-isomer content . The equatorial preference of the tert-butyl group minimizes steric strain, locking the cyclohexane ring in a conformation favorable for cis-alcohol formation .

Subsequent Oxidation to this compound

The cis-rich alcohol is then oxidized using TCICA or NaOCl, as described in Section 1. While the oxidation step erases stereochemical information (due to the planar sp² carbonyl), the high cis-alcohol purity ensures consistent ketone quality. This route is particularly advantageous for fragrance industries, where cis-4-tert-butylcyclohexanol derivatives are preferred .

Mechanistic Insights and Stereochemical Considerations

Oxidation Mechanisms

Both TCICA and NaOCl operate via electrophilic chlorine species (Cl⁺) that abstract a β-hydrogen from the alcohol, forming a ketone intermediate. In TCICA-mediated reactions, pyridine neutralizes HCl byproducts, preventing side reactions . For NaOCl, acetic acid protonates hypochlorite (OCl⁻) to generate HOCl, which dissociates into Cl⁺ and hydroxide .

Conformational Locking in Cyclohexane Systems

The tert-butyl group’s bulkiness forces the cyclohexane ring into a chair conformation with the substituent equatorial . This locking effect simplifies NMR analysis, as the ketone’s carbonyl group adopts a predictable orientation, reducing spectral complexity .

Industrial and Laboratory-Scale Applications

Laboratory Optimizations

Research settings prioritize TCICA for its speed and quantitative yield. A protocol combining 10 mL ethyl acetate, 1.0 g TCICA, and 1.0 mL pyridine reliably produces 15.4 g of ketone per 0.1 mol alcohol .

Analyse Des Réactions Chimiques

Types of Reactions

4-Tert-butylcyclohexanone undergoes various chemical reactions, including:

Reduction: It can be reduced to 4-tert-butylcyclohexanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: It can be oxidized to this compound oxime using oxidizing agents such as hydrogen peroxide (H2O2) in the presence of a catalyst.

Substitution: It can undergo nucleophilic substitution reactions where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst like sodium tungstate (Na2WO4).

Substitution: Grignard reagents (RMgX) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Reduction: 4-tert-butylcyclohexanol.

Oxidation: this compound oxime.

Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis and Organic Chemistry

4-Tert-butylcyclohexanone serves as a crucial intermediate in organic synthesis. Its unique structure allows chemists to explore various reactions:

- Reduction Reactions : The compound can be reduced to form 4-tert-butylcyclohexanol using reducing agents like sodium borohydride or lithium tri-sec-butylborohydride. These reactions are essential for producing alcohols from ketones, facilitating further synthetic transformations .

- Enantioselective Reactions : Studies have shown that this compound can undergo enantioselective deprotonation using chiral lithium amides, leading to products with high enantiomeric excess. This property is valuable in synthesizing chiral compounds for pharmaceuticals .

Research has demonstrated that derivatives of this compound exhibit notable biological activities:

- Antibacterial Properties : Certain derivatives show significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, a bromolactone derivative derived from this compound displayed moderate antifeedant activity against aphids and was effective against bacterial strains .

- Insecticidal Activity : The compound's derivatives have been evaluated for their insecticidal properties, particularly against agricultural pests. The attractant properties of specific derivatives can influence pest behavior, making them potential candidates for eco-friendly insecticides .

Safety and Toxicological Profile

The safety assessment of this compound indicates that it is not expected to be genotoxic or phototoxic. Toxicological evaluations have established:

- Repeated Dose Toxicity : The no-observed-adverse-effect level (NOAEL) for repeated dose toxicity has been determined to be 16 mg/kg/day .

- Skin Sensitization : Studies indicate that the compound does not induce skin sensitization at tested concentrations, suggesting a favorable safety profile for cosmetic and pharmaceutical applications .

Table 1: Summary of Biological Activities of this compound Derivatives

Case Study: Reduction of this compound

In a laboratory setting, the reduction of this compound was performed using sodium borohydride. The process involved dissolving the ketone in methanol and adding the reducing agent, resulting in the formation of 4-tert-butylcyclohexanol. This transformation is significant for synthesizing alcohols used in various applications, including pharmaceuticals and fragrances .

Mécanisme D'action

The mechanism of action of 4-tert-butylcyclohexanone in chemical reactions involves the interaction of its carbonyl group with various reagents. In reduction reactions, the carbonyl group is reduced to a hydroxyl group through the transfer of hydride ions. In oxidation reactions, the carbonyl group is converted to an oxime or other oxidized forms through the addition of oxygen atoms. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in these reactions.

Comparaison Avec Des Composés Similaires

Substituent Effects on Reactivity in α-Acetoxylation

In a hypervalent iodine-mediated α-acetoxylation of cyclohexanones, the tert-butyl substituent demonstrated distinct behavior compared to phenyl and dimethylphenylsilyl groups (Table 1):

| Substituent | Yield (%) | Diastereoselectivity (cis:trans) | Reference |

|---|---|---|---|

| Phenyl | 65 | 8:1 | |

| 4-Tert-butyl | 57 | 7:1 | |

| Dimethylphenylsilyl | 42 | 5:1 |

The tert-butyl group provided moderate yield (57%) and selectivity (7:1), outperforming the dimethylphenylsilyl group but underperforming relative to phenyl. Extended reaction times (24 h) improved selectivity (>9:1) but reduced yield (21%) due to decomposition .

Stereoselectivity in Spirodioxole Formation

When reacting with electron-deficient 3-acetyl-1-arylpent-2-ene-1,4-diones, 4-tert-butylcyclohexanone generated a 47:53 diastereomeric mixture of spirodioxole and tetrahydrobenzofuran at room temperature. Lowering the temperature to <0°C increased spirodioxole formation (e.g., 75:25 at -20°C over 24 h). In contrast, 4-chlorophenyl-substituted diones achieved higher yields (85%) under similar conditions, suggesting electronic effects (electron-withdrawing vs. bulky alkyl) modulate reaction pathways .

Catalytic Reduction Efficiency

In Meerwein–Ponndorf–Verley (MPV) reductions catalyzed by Zr-KIT-5, this compound achieved 95% conversion in 4 days with high zirconium loading (Zr-KIT-5 (25)). However, lower Zr loadings reduced conversion rates, highlighting the role of catalyst acidity in ketone reduction .

Microbial Biotransformation

Anthracnose fungi reduced this compound to cis- and trans-4-tert-butylcyclohexanol, mirroring the behavior of 4-methyl- and 4-isopropylcyclohexanones. However, tert-butyl’s larger size resulted in slower reaction kinetics compared to smaller alkyl substituents, emphasizing steric effects in enzymatic binding .

Stereoelectronic Effects in Allylation

The tert-butyl group’s steric bulk significantly influenced stereoselectivity in TMSOTf-catalyzed allylation. Using this compound acetal, the equatorial allyl isomer dominated (97:3 ratio), whereas less hindered ketones (e.g., benzophenone) failed to react, underscoring the importance of steric stabilization in transition states .

Activité Biologique

4-Tert-butylcyclohexanone is a ketone compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications in various fields.

Synthesis of this compound

The synthesis of this compound typically involves the oxidation of 4-tert-butylcyclohexanol. This process allows for the formation of the ketone while maintaining the structural integrity of the tert-butyl group, which is crucial for its biological activity. The oxidation reaction can be performed using various oxidizing agents, such as chromic acid or sodium hypochlorite, under controlled conditions to yield high purity products.

Antibacterial Properties

This compound and its derivatives have demonstrated significant antibacterial activity. A study conducted by Kozioł et al. highlighted that certain derivatives exhibited strong bacteriostatic effects against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values around 200 μg/mL . The compound was also effective against Escherichia coli, indicating its potential as an antibacterial agent.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 200 |

| Derivative B | Bacillus subtilis | 200 |

| Derivative C | Escherichia coli | 200 |

Insecticidal Activity

In addition to its antibacterial properties, this compound has been evaluated for insecticidal activity. Certain derivatives have shown attractant properties towards larvae of Alphitobius diaperinus, along with moderate antifeedant effects against aphids (Myzus persicae). These findings suggest that the compound may be useful in agricultural applications as a natural insecticide .

Study on Antimicrobial Efficacy

A notable case study involved the evaluation of a bromolactone derivative of this compound. This compound was tested for its ability to inhibit bacterial growth in vitro. Results indicated that at a concentration of 200 μg/mL, it inhibited up to 60% of bacterial growth in both E. coli and S. aureus . The study concluded that the lactone moiety significantly contributed to the observed antimicrobial activity.

Cytotoxicity Assessment

Another research effort focused on assessing the cytotoxic effects of various terpenoid lactones, including those derived from this compound. The compounds were tested against several cancer cell lines, revealing promising results where some derivatives induced apoptosis in cancer cells through caspase-dependent pathways. This suggests potential applications in cancer therapeutics .

Q & A

Basic Research Questions

Q. What factors influence the stereoselectivity of sodium borohydride (NaBH₄) reduction of 4-tert-butylcyclohexanone?

- Methodological Answer : The stereoselectivity of NaBH₄ reduction depends on the steric environment of the carbonyl group and the reaction solvent. In ethanol, NaBH₄ predominantly yields the equatorial alcohol (cis isomer) due to axial attack being hindered by the bulky tert-butyl group. Confirmation via NMR shows distinct peaks: the axial proton (cis isomer) at 3.5 ppm and the equatorial proton (trans isomer) at 4.03 ppm .

Q. How can this compound be synthesized from 4-tert-butylcyclohexanol?

- Methodological Answer : Oxidation using sodium hypochlorite (NaOCl) in acetic acid is a green chemistry approach. The reaction progress is monitored via TLC with p-anisaldehyde visualization. Completion is indicated by the disappearance of the alcohol spot (Rf ~0.3) and appearance of the ketone (Rf ~0.7). Stirring rate and temperature control are critical to avoid over-oxidation .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- GC-MS : Quantifies purity and identifies byproducts (e.g., unreacted alcohol or over-oxidized species).

- NMR : Distinguishes cis/trans isomers of reduced products (e.g., axial vs. equatorial protons).

- IR Spectroscopy : Confirms carbonyl stretch (~1715 cm⁻¹) in the ketone and hydroxyl stretch (~3400 cm⁻¹) in alcohols .

Q. How do solvent polarity and hydride size affect the reduction of this compound?

- Methodological Answer : Polar solvents (e.g., ethanol) favor equatorial attack (cis alcohol) with small hydrides like NaBH₄. Bulky hydrides (e.g., L-Selectride) in non-polar solvents (THF) enhance axial attack (trans alcohol) via thermodynamic control. Ratios are determined by integrating NMR signals .

Advanced Research Questions

Q. How can contradictory data on diastereoselectivity in reduction reactions be resolved?

- Methodological Answer : Contradictions arise from kinetic vs. thermodynamic control. For example, NaBH₄/EtOH yields >90% cis isomer (kinetic product), while Al(isoPrO)₃/isoPrOH (MPV reduction) favors the trans isomer (thermodynamic product) due to reversible hydride transfer. Researchers must specify reaction duration, temperature, and work-up procedures to avoid misclassification .

Q. What is the role of Zr-KIT-5 catalysts in Meerwein-Ponndorf-Verley (MPV) reductions of this compound?

- Methodological Answer : Zr-KIT-5 materials enhance MPV reduction efficiency by providing Lewis acid sites for hydride transfer. This method achieves higher trans isomer selectivity (>80%) compared to traditional Al-based catalysts. Reaction optimization involves varying catalyst loading (5–20 wt%) and monitoring by GC .

Q. How do non-bonded cation–π interactions influence stereoselective ring-expansion reactions involving this compound?

- Methodological Answer : In azido-alcohol reactions, the tert-butyl group stabilizes transition states via cation–π interactions, favoring specific stereoisomers. Computational modeling (e.g., DFT) of minimized intermediates (C and D) predicts energy differences (<2 kcal/mol) that correlate with experimental product ratios .

Q. What safety and regulatory guidelines apply to handling this compound in academic labs?

- Methodological Answer : The International Fragrance Association (IFRA) classifies it as a dermal sensitizer. Researchers must use fume hoods, avoid prolonged exposure, and adhere to waste disposal protocols for ketones. Safety Data Sheets (SDS) recommend PPE (gloves, goggles) and storage in cool, ventilated areas .

Propriétés

IUPAC Name |

4-tert-butylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-10(2,3)8-4-6-9(11)7-5-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFKEYKJGVSEIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044394 | |

| Record name | 4-tert-Butylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-53-3 | |

| Record name | 4-tert-Butylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylcyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, 4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Butylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLCYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M45G11K23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.